Bis(pentafluorophenyl)zinc
Overview
Description
Bis(pentafluorophenyl)zinc is a chemical compound that has been studied for its unique properties and potential applications in various fields of chemistry. It is known for its ability to form coordination complexes with different ligands and has been used as a reagent in organic synthesis.
Synthesis Analysis
The synthesis of bis(pentafluorophenyl)zinc has been described using anhydrous ZnCl2 and 2 equivalents of LiC6F5 in diethyl ether. The base-free compound is obtained in moderate yield by repeated distillation of the initially formed bis(diethyl) ether adduct. This method provides a practical approach to preparing the compound for further studies and applications .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of bis(pentafluorophenyl)zinc. The molecule exhibits a near-linear geometry at the zinc center, which is typical for monomeric ZnR2 derivatives. The solid-state structure is characterized by significant stacking interactions between the pentafluorophenyl rings of adjacent molecules, and a notable weak intermolecular C-F···Zn interaction, which appears to play a role in the crystal packing .
Chemical Reactions Analysis
Bis(pentafluorophenyl)zinc has been shown to interact with various ligands, forming coordination complexes. It has been reported to act as an effective but nonselective C6F5 transfer agent to BCl3. Additionally, it has been used in palladium-catalyzed cross-coupling reactions to synthesize polyfluorophenyl-substituted porphyrins, demonstrating its utility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(pentafluorophenyl)zinc include good thermal stability and solubility in polar organic solvents. The compound's acidity has been measured, although not directly for bis(pentafluorophenyl)zinc, but for related complexes, indicating the potential for Lewis acid behavior. The solid-state structure and interactions suggest that the compound's properties are influenced by its molecular geometry and intermolecular forces .
Scientific Research Applications
Electronic Structures and Bonding : Bis(pentafluorophenyl)zinc's electronic structures and the nature of metal–ligand bonding have been investigated through spectroscopy and calculations, providing insights into the properties of Zn-aryl and Zn–N bonds (Barwick et al., 2008).
Organic Solar Cells : This compound has been used as a molecular dopant in organic solar cells (OSCs) to improve exciton dissociation and balance charge‐carrier mobilities. This doping led to a significant increase in power conversion efficiency in polymer:fullerene blends (Meresa et al., 2022).
Thin Film Growth in Electronics : It has been effective in the growth of transparent, conductive zinc- and tin-doped indium oxide thin films. These films have shown high conductivity and optical transparency, useful in the fabrication of polymer light-emitting diodes (Ni et al., 2005).
Palladium-Catalyzed Polyfluorophenylation : Bis(pentafluorophenyl)zinc has been applied in the synthesis of polyfluorophenyl-substituted porphyrins through palladium-catalyzed cross-coupling reactions (Sugita et al., 2013).
Synthesis of Nanoparticles : It has been used as a precursor in the preparation of zinc oxide nanoparticles, demonstrating the potential in nanotechnology applications (Salavati‐Niasari et al., 2008).
Organic Transistors Enhancement : Bis(pentafluorophenyl)zinc has been used to enhance the performance of organic thin‐film transistors, acting as both a p‐dopant and a microstructure modifier (Paterson et al., 2019).
Infrared Emission and Chelation Effects : Its chelation enables excited state intramolecular proton transfer (ESIPT), giving an additional emission band in the near-IR region (Xu & Pang, 2010).
Coordination Networks and Fluorescence : The compound has been used in coordination networks, exhibiting interesting properties like fluorescence and second harmonic generation efficiencies (Lin et al., 2000).
Zinc Binding Studies : It has been involved in studies of zinc binding, leading to fluorescence responses and revealing mechanisms for ESIPT-based sensors (Wang et al., 2013).
properties
IUPAC Name |
zinc;1,2,3,4,5-pentafluorobenzene-6-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F5.Zn/c2*7-2-1-3(8)5(10)6(11)4(2)9;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURVSLXVJYZFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentafluorophenyl)zinc |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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